Impact of Regioisomerism on Target Affinity
The substitution position of the piperazine ring on the azepan-2-one core is a primary driver of biological activity. While specific Ki values for the unsubstituted 3-(piperazin-1-yl)azepan-2-one scaffold are not published, its utility as a precursor to potent CCR5 antagonists is documented [1]. In contrast, the 5-positional isomer is often associated with a different target profile. Patents describing piperazine-substituted azepanes for protein kinase inhibition highlight that modifications at different positions on the azepane ring lead to distinct classes of activity and potency [2]. This positional specificity underscores the need for precise selection of the 3-substituted regioisomer when exploring SAR around chemokine receptors or other GPCRs.
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | Scaffold for CCR5 antagonists; Precursor to compounds with nanomolar affinity |
| Comparator Or Baseline | 5-(Piperazin-1-yl)azepan-2-one (Positional Isomer) |
| Quantified Difference | Target profile is distinct; not a direct substitute for CCR5 antagonist development. |
| Conditions | Review of patent and literature activity landscapes |
Why This Matters
Procuring the correct 3-substituted regioisomer is essential for replicating or extending published SAR studies, particularly in chemokine receptor (CCR5) antagonist programs.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Page. View Source
- [2] Hoffmann-La Roche. (1995). Azepanes and their ring homologues having protein kinase inhibiting activity. U.S. Patent No. 5,583,222. View Source
